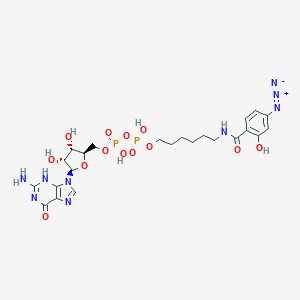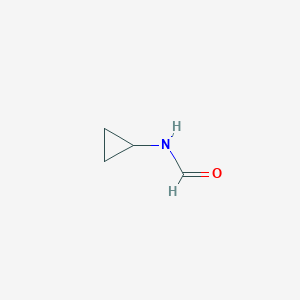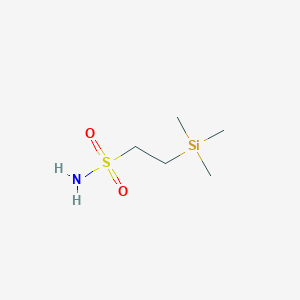
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by its yellow oil form and is soluble in solvents such as chloroform, dichloromethane, diethyl ether, and ethyl acetate . It has a predicted boiling point of 280.1°C and a density of 1.02 g/cm³ .
Preparation Methods
The synthesis of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile involves several steps. One common synthetic route starts with the precursor 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde. This compound undergoes oxidation in the presence of meta-chloroperoxybenzoic acid (m-CPBA) to form the desired product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and substitution reagents like thionyl chloride (SOCl2). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It serves as a precursor for the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can modulate enzyme activity and influence cellular processes through its interactions with proteins and other biomolecules .
Comparison with Similar Compounds
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile can be compared with similar compounds such as:
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: A precursor in its synthesis.
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
3-hydroxy-2,6,6-trimethylcyclohexene-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-8(6-11)10(2,3)5-4-9(7)12/h9,12H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXGHJVCCYQKMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)



![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)
![[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol](/img/structure/B144018.png)

